Phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

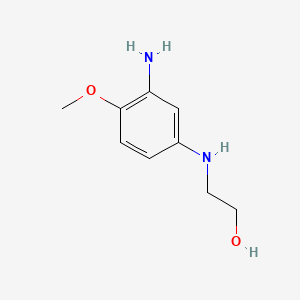

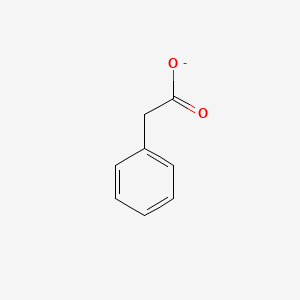

Phenylacetate is a monocarboxylic acid anion that is the conjugate base of phenylacetic acid. It has a role as a human metabolite, an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It derives from an acetate. It is a conjugate base of a phenylacetic acid.

Aplicaciones Científicas De Investigación

Anticancer Applications

Phenylacetate has been explored for its potential as an anticancer drug, particularly due to its growth-inhibiting and differentiating effects against various cancer cell lines, including hematopoietic and solid tumors. Studies have shown that this compound can induce tumor cell maturation and extend survival in experimental models of brain tumors in rats. It appears to work by inducing cytostasis and reversal of malignant properties, particularly in cultured human glioblastoma cells. This suggests this compound may offer a novel approach to cancer treatment, especially for malignant gliomas and possibly other neoplasms (Samid et al., 1992) (Ram et al., 1994) (Samid et al., 1994).

Effects on Tumor Cell Differentiation

Research indicates that this compound can impact the differentiation of tumor cells. It has been found to affect the growth and differentiation of tumor cells in vitro at concentrations that have been achieved in humans with minimal adverse effects. For instance, it has been shown to induce adipocyte conversion in certain cell cultures without causing neoplastic transformation. This differentiation-inducing property of this compound holds potential for cancer intervention (Samid et al., 1992).

Role in Hematopoietic Neoplasms and Hemoglobinopathies

This compound has been found to induce erythroid differentiation and fetal hemoglobin production in human leukemic cells. This suggests that this compound, alone or in combination with other drugs, might be an effective approach for treating some hematopoietic neoplasms and severe hemoglobinopathies. The ability of this compound to induce gamma globin gene expression and subsequently accumulate fetal hemoglobin is particularly noteworthy (Samid et al., 1992).

Investigating Glial Metabolism in the Brain

This compound has been used as a prototype tracer for measuring glial metabolism in the brain. Studies have evaluated its potency in comparison with other tracers like acetate, suggesting its potential utility in this area. The rapid uptake of this compound into the brain and its conversion into other metabolites highlight its relevance in studying brain metabolism (Inoue et al., 2006).

Propiedades

Fórmula molecular |

C8H7O2- |

|---|---|

Peso molecular |

135.14 g/mol |

Nombre IUPAC |

2-phenylacetate |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |

Clave InChI |

WLJVXDMOQOGPHL-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CC(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)[O-] |

Sinónimos |

phenylacetate phenylacetic acid phenylacetic acid, ammonium salt phenylacetic acid, calcium salt phenylacetic acid, cesium salt phenylacetic acid, lithium salt phenylacetic acid, mercury salt phenylacetic acid, potassium salt phenylacetic acid, rubidium salt phenylacetic acid, sodium salt phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd sodium phenylacetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

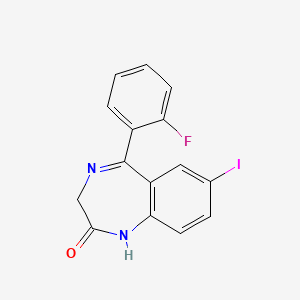

![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)

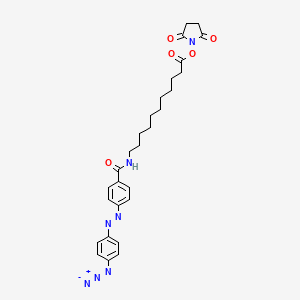

![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)

![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

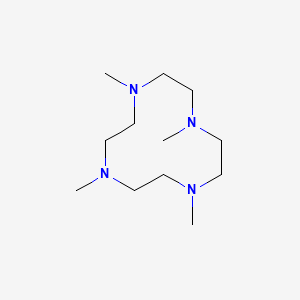

![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)